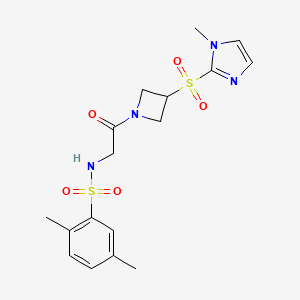

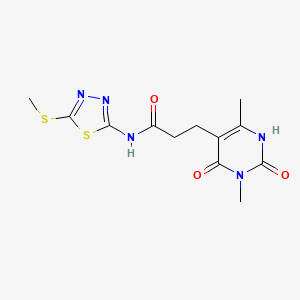

![molecular formula C22H16ClN3O3 B2745015 2-(4-chlorophenoxy)-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide CAS No. 887197-74-2](/img/structure/B2745015.png)

2-(4-chlorophenoxy)-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

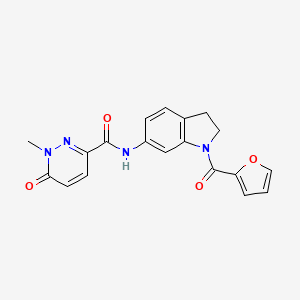

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoxalinone group is a bicyclic structure with a nitrogen atom in each ring, while the chlorophenoxy group contains a chlorine atom attached to a phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorophenoxy group might make the compound relatively polar, affecting its solubility in different solvents. The quinoxalinone group could potentially form hydrogen bonds, influencing the compound’s boiling point and melting point .Scientific Research Applications

Corrosion Inhibition

Quinoxaline derivatives, including compounds similar in structure to "2-(4-chlorophenoxy)-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide," have been investigated for their potential as corrosion inhibitors. For instance, a theoretical study using quantum chemical calculations explored the inhibition efficiencies of certain quinoxalines for copper in nitric acid media, highlighting the relationship between the molecular structure and inhibition efficiency (Zarrouk et al., 2014).

Structural and Fluorescent Properties

Research has also been conducted on the structural aspects of amide-containing quinoline derivatives, demonstrating their potential in forming gels and crystalline solids upon treatment with various acids, with implications for materials science (Karmakar et al., 2007). Furthermore, studies on the synthesis and characterization of novel quinoline derivatives have revealed their potential applications in fluorescence, offering insights into the development of new fluorescent materials (Wu et al., 2008).

Antimicrobial and Antiprotozoal Activities

The antimicrobial and antiprotozoal activities of quinoxaline derivatives have been a subject of research. For example, a novel synthesis and characterization of benzoderivative of quinoxaline showed promising antibacterial studies, highlighting the potential of such compounds in medical applications (Karna, 2019). Another study synthesized a series of quinoxaline-based oxadiazoles, demonstrating significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting their utility in treating infectious diseases (Patel et al., 2017).

Cancer Research

Research on quinoxaline derivatives has also extended to cancer research. A study on the efficacy of quinoxaline derivatives on cancer cell viability and proliferation revealed that several compounds exhibited inhibitory action on HCT-116 and MCF-7 cancer cells, offering insights into potential cancer therapies (El Rayes et al., 2022).

Mechanism of Action

properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O3/c23-14-9-11-15(12-10-14)29-13-20(27)24-17-6-2-1-5-16(17)21-22(28)26-19-8-4-3-7-18(19)25-21/h1-12H,13H2,(H,24,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVPICZQFXIIFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)COC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

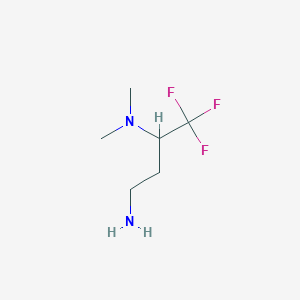

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2744936.png)

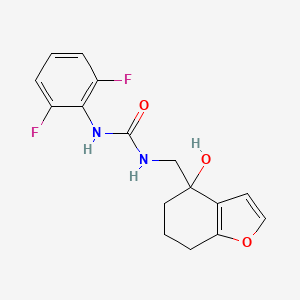

![2-[(2,4-dichlorobenzyl)sulfanyl]-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2744943.png)

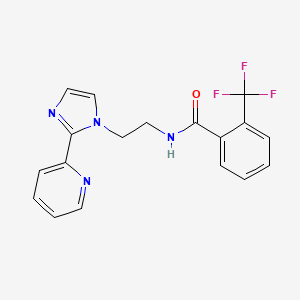

![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-phenylisoxazole-3-carboxamide](/img/structure/B2744945.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2744947.png)

![Ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride](/img/structure/B2744948.png)